molecular formula C24H19NO5 B2718535 4-methoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide CAS No. 923257-29-8

4-methoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide

Cat. No.: B2718535
CAS No.: 923257-29-8
M. Wt: 401.418
InChI Key: CREAZFYETAVXDH-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide is a synthetic chemical compound featuring a chromone core linked to a benzamide group. This structure incorporates key pharmacophores that are of significant interest in medicinal chemistry and biochemical research. The chromone (1-benzopyran-4-one) scaffold is a recognized privileged structure in drug discovery, known for its diverse biological activities . This compound is intended for research applications only and is not approved for diagnostic, therapeutic, or any human or veterinary use. Research Applications and Potential Value Compounds with structural similarities to this compound have been investigated for multiple research pathways. Chromone-2-carboxamide analogs have been identified as potential anti-biofilm agents, showing activity against Pseudomonas aeruginosa by interfering with the Quorum Sensing (QS) system, a key regulatory pathway for virulence and biofilm formation . The benzamide moiety is also a pharmacophore of high interest. Research indicates that molecules containing both benzamide and related structural elements can exhibit potent inhibitory effects on enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (CA) isoenzymes, which are relevant targets in neurodegenerative disease and other therapeutic areas . Researchers can utilize this compound as a key intermediate or a reference standard in various biochemical and pharmacological studies, particularly in projects aiming to develop novel enzyme inhibitors or anti-infective agents that target bacterial biofilm formation.

Properties

IUPAC Name

4-methoxy-N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO5/c1-28-17-10-7-15(8-11-17)24(27)25-16-9-12-22-19(13-16)20(26)14-23(30-22)18-5-3-4-6-21(18)29-2/h3-14H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CREAZFYETAVXDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromen-4-one core, which can be synthesized through the condensation of salicylaldehyde with an appropriate ketone under acidic conditions. The resulting chromen-4-one is then subjected to further functionalization to introduce the methoxy groups and the benzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the chromen-4-one structure can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acids, while reduction of the carbonyl group can produce chromanols.

Scientific Research Applications

Antimicrobial Applications

Chromene derivatives, including 4-methoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide, have been evaluated for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain benzamide analogues demonstrate effective inhibition against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae .

Table 1: Antimicrobial Activity of Related Compounds

CompoundActivity TypeMIC (µM)Reference
W1Antifungal5.08
W6Antibacterial5.19

Anticancer Potential

The anticancer activity of chromene derivatives is another significant area of research. Studies have shown that compounds with methoxy substitutions exhibit enhanced antiproliferative effects against various cancer cell lines. For example, a related compound demonstrated an IC50 value of 4.12 µM against HCT116 colorectal carcinoma cells, outperforming standard chemotherapeutic agents like 5-fluorouracil (IC50 = 7.69 µM) .

Table 2: Anticancer Activity of Related Compounds

CompoundCancer Cell LineIC50 (µM)Reference
W17HCT1164.12
5-FUHCT1167.69

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the chromene core via Pechmann condensation.
  • Introduction of the methoxy groups through methylation reactions.
  • Coupling reactions to attach the benzamide moiety.

These synthetic methods are critical for producing derivatives with optimized biological activities.

Case Studies

Several studies have focused on synthesizing and evaluating derivatives similar to this compound:

  • Antimicrobial Screening : A series of benzamide derivatives were synthesized and tested against a panel of bacterial and fungal strains, showing promising results in overcoming drug resistance .
  • Anticancer Evaluation : New sulfonamide derivatives containing chromene structures were evaluated for their cytotoxicity against human cancer cell lines, demonstrating significant apoptotic effects .

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Moiety
Compound Name Substituents on Benzamide Chromenone Substituents Molecular Weight (g/mol) Key Properties/Applications
4-Methoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide 4-OCH₃ 2-(2-OCH₃-C₆H₄) 431.43 (calculated) Potential kinase inhibitor
4-Bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide 4-Br 2-C₆H₅ 420.3 Higher lipophilicity; bromine may enhance halogen bonding
4-Chloro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide 4-Cl 2-(2-OCH₃-C₆H₄) 405.84 Improved metabolic stability vs. methoxy
3,4,5-Trimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide 3,4,5-(OCH₃)₃ 2-(4-CH₃-C₆H₄) 487.49 Enhanced solubility; antitumor activity

Key Observations :

  • Electron-donating groups (e.g., methoxy) increase solubility but may reduce membrane permeability compared to halogen substituents (Br, Cl) .
Variations in Chromenone Substituents
Compound Name Chromenone Position 2 Substituent Biological Relevance
This compound 2-(2-OCH₃-C₆H₄) Dual methoxy groups may stabilize π-π stacking in kinase binding pockets
N-(2-(4-Methylphenyl)-4-oxo-4H-chromen-6-yl)benzamide derivatives 2-(4-CH₃-C₆H₄) Methyl groups enhance hydrophobic interactions; common in COX-2 inhibitors
N-(2-Phenyl-4-oxo-4H-chromen-6-yl)benzamide 2-C₆H₅ Simpler structure; baseline for SAR studies

Key Observations :

    Biological Activity

    Overview

    4-Methoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of benzamides and features a unique chromenyl structure, which contributes to its potential therapeutic applications.

    Chemical Structure and Properties

    • Molecular Formula: C25H21NO6
    • Molecular Weight: 431.4 g/mol
    • IUPAC Name: this compound

    The compound's structure includes multiple functional groups, such as methoxy and carbonyl groups, which enhance its reactivity and biological activity. The chromen-4-one core is particularly significant for its interaction with various biological targets.

    Enzyme Inhibition

    Research indicates that this compound exhibits significant enzyme inhibitory properties, particularly against tyrosinase . Tyrosinase is crucial in melanin synthesis, and its inhibition can lead to depigmentation effects, making this compound a candidate for skin lightening treatments.

    Table 1: Biological Activities of this compound

    Activity TypeTarget Enzyme/PathwayEffectPotential Applications
    Enzyme InhibitionTyrosinaseInhibition of melanin productionSkin lightening treatments
    Antioxidant ActivityN/AScavenging free radicalsAnti-aging formulations
    Anti-inflammatoryN/AReduction of inflammationTreatment of inflammatory skin conditions

    Antioxidant Properties

    In addition to its role as a tyrosinase inhibitor, this compound has shown promising antioxidant properties . Antioxidants are vital in protecting cells from oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. Preliminary studies suggest that this compound can scavenge free radicals effectively.

    Anti-inflammatory Effects

    The compound also exhibits anti-inflammatory effects , indicating its potential utility in treating conditions characterized by inflammation, such as dermatitis or psoriasis. This activity may be attributed to its ability to modulate inflammatory pathways at the molecular level.

    The mechanism of action for this compound involves binding to specific active sites on enzymes like tyrosinase, thereby inhibiting their activity. This interaction prevents the conversion of tyrosine to melanin, contributing to its depigmenting effects.

    Case Studies and Research Findings

    • Tyrosinase Inhibition Study : A study evaluated the inhibitory effect of various benzamide derivatives on tyrosinase activity. Results indicated that this compound exhibited a significant reduction in enzyme activity compared to controls, suggesting its potential as a cosmetic agent for skin depigmentation.
    • Antioxidant Activity Assessment : In vitro assays demonstrated that the compound effectively scavenged DPPH radicals, indicating strong antioxidant capacity. This property suggests potential applications in anti-aging skincare formulations.
    • Anti-inflammatory Research : A preliminary animal study assessed the anti-inflammatory effects of the compound in a model of induced dermatitis. Results showed reduced edema and erythema in treated subjects compared to untreated controls, highlighting its therapeutic potential in inflammatory skin conditions.

    Q & A

    Q. What are the established synthetic routes for 4-methoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide, and how can reaction conditions be optimized?

    Methodological Answer: The compound is typically synthesized via multi-step reactions involving coupling of chromen-4-one derivatives with substituted benzamides. Key steps include:

    • Amide bond formation : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., DMF or acetonitrile) under nitrogen atmosphere .
    • Chromenone synthesis : Cyclization of substituted 2'-hydroxyacetophenones using acidic (H₂SO₄) or basic (K₂CO₃) conditions .
    • Optimization : Control reaction temperature (70–100°C), solvent polarity, and stoichiometric ratios to minimize byproducts. For example, potassium carbonate in acetonitrile improves yield in nucleophilic substitutions .

    Q. How is the compound structurally characterized, and what spectroscopic techniques are most reliable?

    Methodological Answer:

    • X-ray crystallography : Provides definitive confirmation of molecular geometry, including dihedral angles between chromenone and benzamide moieties (e.g., 12.5° deviation reported in similar structures) .
    • Spectroscopy :
      • ¹H/¹³C NMR : Methoxy groups appear as singlets at δ ~3.8–4.0 ppm (¹H) and δ ~55–60 ppm (¹³C). Aromatic protons show splitting patterns dependent on substitution .
      • IR : Strong carbonyl stretches (C=O) at ~1680–1700 cm⁻¹ and amide bands (N–H) at ~3300 cm⁻¹ .
      • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 432.1312) .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in spectroscopic data arising from polymorphic forms or solvate formation?

    Methodological Answer:

    • Polymorph screening : Conduct recrystallization in diverse solvents (e.g., ethanol, DMSO) and analyze via PXRD to identify crystalline forms .
    • Dynamic NMR : Variable-temperature studies differentiate conformational dynamics (e.g., rotational barriers of methoxy groups) from true polymorphism .
    • Complementary techniques : Pair solid-state IR with solution-state NMR to distinguish solvent-free vs. solvated forms .

    Q. What experimental design considerations are critical for evaluating the compound’s bioactivity in medicinal chemistry studies?

    Methodological Answer:

    • Target selection : Prioritize kinases or histone deacetylases (HDACs) based on structural analogs (e.g., benzamide-containing HDAC inhibitors) .
    • Assay conditions :
      • Use cell lines with high expression of target proteins (e.g., HeLa for HDAC inhibition).
      • Include positive controls (e.g., Trichostatin A for HDACs) and measure IC₅₀ values via fluorometric assays .
    • SAR studies : Modify methoxy positions and chromenone substituents to correlate structural features with activity .

    Q. How can computational methods predict the compound’s physicochemical properties and reactivity?

    Methodological Answer:

    • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gap ~4.2 eV) and nucleophilic attack sites .
    • MD simulations : Simulate solvation in water/DMSO mixtures to assess solubility and aggregation tendencies .
    • QSPR models : Train models using descriptors like logP (predicted ~2.8) and polar surface area (~80 Ų) to forecast bioavailability .

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